N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-PROPOXYBENZAMIDE: is a synthetic organic compound characterized by its unique chemical structure, which includes a thiolane ring, a fluorophenyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-PROPOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring, followed by the introduction of the fluorophenyl group and the propoxybenzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-PROPOXYBENZAMIDE exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The thiolane ring and fluorophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]-2-PROPOXYBENZAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-BROMOPHENYL)METHYL]-2-PROPOXYBENZAMIDE
Uniqueness: The presence of the fluorophenyl group in N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-PROPOXYBENZAMIDE imparts unique electronic properties, enhancing its binding affinity and specificity for certain molecular targets compared to its chloro- and bromo-substituted analogs.
Properties
Molecular Formula |
C21H24FNO4S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-propoxybenzamide |
InChI |
InChI=1S/C21H24FNO4S/c1-2-12-27-20-10-6-4-8-18(20)21(24)23(17-11-13-28(25,26)15-17)14-16-7-3-5-9-19(16)22/h3-10,17H,2,11-15H2,1H3 |
InChI Key |
LVLIORQTCBZAMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.